Androsterone

Übersicht

Beschreibung

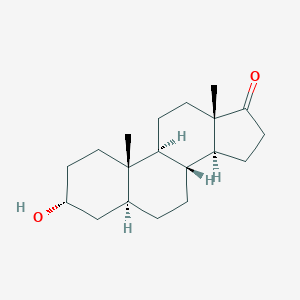

Androsterone, chemically known as 3α-hydroxy-5α-androstan-17-one, is an endogenous steroid hormone, neurosteroid, and putative pheromone. It is a weak androgen with a potency approximately one-seventh that of testosterone. This compound is a metabolite of testosterone and dihydrotestosterone (DHT) and can be converted back into DHT via specific enzymatic pathways .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Androsterone kann über verschiedene chemische Routen synthetisiert werden. Eine gängige Methode beinhaltet die Reduktion von Androstenedion unter Verwendung von Natriumborhydrid in Methanol, gefolgt von der Reinigung durch Umkristallisation. Eine andere Methode beinhaltet die mikrobielle Umwandlung von Phytosterolen unter Verwendung von Mycolicibacterium-Arten, die mehrere Schritte der Oxidation und Reduktion umfasst .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Biotransformation von Pflanzensterolen. Dieser Prozess verwendet Mikroorganismen wie Mycolicibacterium neoaurum, um Phytosterole durch eine Reihe von enzymatischen Reaktionen in this compound umzuwandeln. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wodurch er sich für die großtechnische Produktion eignet .

Arten von Reaktionen:

Oxidation: this compound kann oxidiert werden, um Androstenedion zu bilden.

Reduktion: Es kann reduziert werden, um 5α-Androstan-3α,17β-diol zu bilden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere an der Hydroxylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Substitution: Verschiedene Alkylierungsmittel unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Androstenedion.

Reduktion: 5α-Androstan-3α,17β-diol.

Substitution: Alkylierte this compound-Derivate.

Wissenschaftliche Forschungsanwendungen

Physiological Roles of Androsterone

This compound is primarily produced in the adrenal glands and is known to exert androgenic effects. It plays a role in the following physiological processes:

- Neurosteroid Activity : this compound acts as a neurosteroid, modulating GABA_A receptors, which are crucial for neurotransmission and may influence mood and anxiety levels .

- Metabolic Regulation : It is involved in the metabolism of other steroids and has been studied for its effects on insulin sensitivity and lipid metabolism .

Hormonal Replacement Therapy

This compound has been investigated for its potential role in hormonal replacement therapy, particularly for:

- Androgen Deficiency : Case studies have shown that supplementation with this compound can be beneficial for patients suffering from partial androgen deficiency syndrome . In such cases, patients reported improvements in libido and overall well-being.

Treatment of Depression

Research indicates that this compound may have antidepressant properties. A study involving patients with midlife depression found that DHEA treatment led to increased levels of this compound, which correlated with improved mood and sexual function . This suggests that this compound could be a valuable adjunct in treating depressive disorders.

Polycystic Ovary Syndrome (PCOS)

In women with PCOS, elevated levels of this compound have been associated with hyperandrogenism. Therapeutic strategies targeting androgen metabolism may help manage symptoms related to PCOS, such as hirsutism and menstrual irregularities .

Research Findings

Recent studies have provided insights into the mechanisms and effects of this compound:

- Neurosteroid Effects : A study demonstrated that increased levels of this compound following DHEA supplementation were linked to behavioral changes associated with anxiety reduction in animal models .

- Endocrine Responses : Research has shown that inhibiting aldo-keto reductase 1C3 (AKR1C3) can lead to significant increases in circulating this compound levels, suggesting its potential as a biomarker for therapeutic interventions targeting this enzyme .

Case Studies

Several case studies illustrate the therapeutic applications of this compound:

| Case Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Case 1 | Partial androgen deficiency syndrome | This compound supplementation | Improved libido and sexual function |

| Case 2 | Midlife depression | DHEA leading to increased this compound levels | Enhanced mood and sexual health |

| Case 3 | PCOS | Targeted androgen metabolism therapy | Reduction in hirsutism symptoms |

Wirkmechanismus

Androsterone exerts its effects by binding to androgen receptors, stimulating or controlling the development and maintenance of masculine characteristics. It acts as a positive allosteric modulator of the GABA A receptor, enhancing its inhibitory effects and exhibiting anticonvulsant properties. The compound can cross the blood-brain barrier, influencing brain function and behavior .

Vergleich Mit ähnlichen Verbindungen

Testosterone: A primary androgen with higher potency.

Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.

Androstenedione: A precursor to both testosterone and estrone.

Epiandrosterone: An isomer of this compound with similar but less potent effects.

Uniqueness: this compound is unique due to its role as a weak androgen and neurosteroid. Unlike testosterone and DHT, which have strong androgenic effects, this compound’s effects are milder, making it a valuable compound for studying the subtler aspects of androgenic activity and neurosteroid function .

Biologische Aktivität

Androsterone, a steroid hormone derived from testosterone, plays a significant role in various biological activities within the human body. This article provides an in-depth examination of its biological activity, including receptor interactions, metabolic pathways, and clinical implications based on diverse sources of research.

Overview of this compound

This compound is classified as an androgen, a group of hormones that contribute to the development and maintenance of male characteristics. It is primarily produced in the adrenal glands and testes and is a metabolite of dehydroepithis compound (DHEA). The biological activity of this compound is attributed to its interactions with androgen receptors and its conversion to other active metabolites.

Receptor Interactions

This compound exhibits weak androgenic activity compared to testosterone. It binds to androgen receptors (AR) but with lower affinity. Studies have shown that this compound can activate ARs, leading to various physiological effects, although it is less potent than testosterone or dihydrotestosterone (DHT) .

| Receptor Type | Activity | Affinity |

|---|---|---|

| Androgen Receptor | Weak activation | Lower than DHT |

| Estrogen Receptor | Minimal activation | Negligible |

| Glucocorticoid Receptor | Weak activation | Lower than cortisol |

Metabolic Pathways

This compound can be synthesized through multiple pathways, including the backdoor pathway that bypasses testosterone production. This pathway involves the conversion of 17-hydroxyprogesterone into androstenedione and subsequently into this compound. Recent studies indicate that this alternative route is particularly significant in certain conditions, such as congenital adrenal hyperplasia .

Case Studies

- Partial Androgen Deficiency Syndrome : A study presented three cases where patients exhibited symptoms related to low androgen levels. In one case, a 66-year-old male reported erectile dysfunction (ED) and low libido. Androgen replacement therapy using testosterone improved his symptoms significantly .

- Testosterone Deficiency Post-Orchiectomy : Anorchic patients receiving testosterone injections demonstrated varying responses based on injection frequency. Those who received more frequent injections reported better management of hypogonadal symptoms .

- Erectile Dysfunction Post-Radiation Therapy : A 58-year-old patient developed ED following prostate cancer treatment. Despite androgen ablation therapy, he experienced persistent symptoms, highlighting the need for careful management of androgen levels in post-cancer patients .

Effects on Sexual Function

Research has shown that this compound supplementation can improve sexual desire and overall well-being in postmenopausal women. A meta-analysis indicated significant improvements in sexual function measures among women treated with testosterone, which may include this compound as a component .

Neuroactive Properties

This compound has been investigated for its anticonvulsant properties. Studies suggest that it may influence neuronal excitability and has potential therapeutic implications for epilepsy management . The mechanisms involve modulation of GABAergic activity, which is crucial for maintaining neuronal stability.

Eigenschaften

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXBDMJGAMFCBF-HLUDHZFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036525 | |

| Record name | Androsterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Androsterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.012 mg/mL at 23 °C | |

| Record name | Androsterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53-41-8 | |

| Record name | Androsterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | androsterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androsterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androsterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C24W7J5D5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Androsterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | Androsterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.